molecular formula C6H4N2O2S B1630278 Imidazo[5,1-B]thiazole-7-carboxylic acid CAS No. 211033-78-2

Imidazo[5,1-B]thiazole-7-carboxylic acid

Cat. No.: B1630278
CAS No.: 211033-78-2
M. Wt: 168.18 g/mol
InChI Key: XBZRHXNVJONYJT-UHFFFAOYSA-N
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Description

Imidazo[5,1-B]thiazole-7-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[5,1-B]thiazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aminothiazole with acetoacetic ester in the presence of a brominating reagent such as CBrCl₃ . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: Imidazo[5,1-B]thiazole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.

Major Products: The major products formed from these reactions include various substituted imidazo[5,1-B]thiazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Pharmaceutical Development

Imidazo[5,1-b]thiazole-7-carboxylic acid has been identified as a promising candidate for developing pharmaceuticals targeting various diseases. Its unique structural features allow for interactions with biological targets, making it suitable for drug design.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of imidazo[5,1-b]thiazole derivatives. For instance, a derivative synthesized by the Shaik group showed potent antiproliferative effects on A549 lung cancer cells with an IC50 value of 0.92 µM, outperforming doxorubicin (IC50 = 1.778 µM) . This compound was found to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase.

Anti-infective Properties

Research indicates that imidazo[5,1-b]thiazole derivatives exhibit anti-infective properties against various pathogens. A study conducted by the Gürsoy group revealed that an imidazothiazole analog demonstrated significant therapeutic effects against Coxsackie B4 virus and feline coronavirus, highlighting its potential in antiviral drug development .

Interaction with Tubulin

The interaction of imidazo[5,1-b]thiazole derivatives with tubulin has been extensively studied. The binding affinity to α- and β-tubulin has been confirmed through docking studies, which showed critical hydrogen bonding interactions that stabilize the compound's binding . This interaction is pivotal for its antiproliferative activity.

Several case studies highlight the therapeutic potential of imidazo[5,1-b]thiazole derivatives:

  • Lung Cancer Treatment : A derivative exhibited significant cytotoxicity against A549 cells and inhibited tubulin polymerization .
  • Melanoma Therapy : Another compound displayed submicron IC50 values against melanoma cell lines while demonstrating selectivity over normal skin cells .
  • Antiviral Applications : Compounds synthesized for antiviral activity showed effectiveness against multiple viral strains, indicating broad-spectrum potential .

Mechanism of Action

The mechanism of action of imidazo[5,1-B]thiazole-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

    Imidazo[2,1-B]thiazole: Known for its use in the synthesis of pharmaceutical agents.

    Imidazo[1,2-C]thiazole: Studied for its potential anticancer properties.

    Imidazo[4,5-D]thiazole: Utilized in the development of enzyme inhibitors.

Uniqueness: Imidazo[5,1-B]thiazole-7-carboxylic acid stands out due to its unique ring structure, which provides distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in drug design make it a valuable compound in both research and industrial applications .

Biological Activity

Imidazo[5,1-B]thiazole-7-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings, mechanisms of action, and biological evaluations of this compound.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects against diseases such as cancer and infections. For instance, it has been shown to interact with kinases involved in cancer cell proliferation and survival pathways, thereby exerting antiproliferative effects on various cancer cell lines.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives:

  • Lung Cancer : A derivative exhibited an IC50 value of 0.92 µM against A549 human lung cancer cells, outperforming doxorubicin (IC50 1.778 µM). The addition of electron-donating groups enhanced cytotoxicity .
  • Melanoma : The compound demonstrated high efficacy against melanoma cell lines with submicron molar IC50 values. It selectively inhibited the V600E-B-RAF kinase with an IC50 value of 0.19 μM, indicating potential for targeted melanoma therapies .
  • Breast Cancer : Another derivative induced apoptosis in MDA-MB-231 breast cancer cells with an IC50 value of 1.65 μM and caused cell cycle arrest at the G0/G1 phase .

Antimicrobial Activity

This compound derivatives have also shown promising antimicrobial activities:

  • Tuberculosis : Some derivatives displayed significant activity against Mycobacterium tuberculosis with MIC values below 1 μg/mL against both drug-sensitive and resistant strains. For example, a derivative showed an IC50 of 2.32 μM against Mtb H37Ra .
  • Viral Infections : Derivatives have been evaluated for antiviral activity against viruses such as Coxsackie B4 and Junin virus, showing better therapeutic effects compared to standard treatments .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The following table summarizes key findings from SAR studies:

CompoundTargetActivityIC50 (µM)Notes
Compound 1Lung Cancer (A549)Antiproliferative0.92Superior to doxorubicin
Compound 2Melanoma (UACC-62)Kinase Inhibition0.19Selective for V600E-B-RAF
Compound 3Breast Cancer (MDA-MB-231)Induces Apoptosis1.65Cell cycle arrest at G0/G1
Compound 4Mycobacterium tuberculosisAntimicrobial2.32Selective inhibition

Case Studies

Several case studies have illustrated the effectiveness of this compound in clinical settings:

  • Lung Cancer Treatment : In vitro studies demonstrated that specific derivatives significantly inhibited lung cancer cell growth and induced apoptosis through the activation of caspases.
  • Breast Cancer Models : Animal models treated with compounds derived from this compound showed reduced tumor growth and metastasis compared to controls.
  • Antiviral Efficacy : Clinical evaluations indicated that certain derivatives could effectively reduce viral load in infected cell lines.

Properties

IUPAC Name

imidazo[5,1-b][1,3]thiazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c9-6(10)4-5-8(3-7-4)1-2-11-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZRHXNVJONYJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C(N=CN21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634266
Record name Imidazo[5,1-b][1,3]thiazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211033-78-2
Record name Imidazo[5,1-b]thiazole-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211033-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[5,1-b][1,3]thiazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 0.95 M ethylmagnesium bromide/THF solution (12.6 ml) was added dropwise to a solution (50 ml) of 2.501 g of 7-iodoimidazo[5,1-b]thiazole in THF at −70° C. The mixture was stirred for 30 min. Carbon dioxide (which had been evolved from about 5 g of dry ice and passed through a calcium chloride tube) was introduced into the reaction solution at the same temperature over a period of 40 min. The reaction solution was allowed to stand at −20° C. overnight, and then added to an ice cold mixed solution composed of an aqueous sodium hydroxide (0.41 g) solution (100 ml) and ether (200 ml) with stirring. The mixture was stirred for one hr. The organic layer was separated and concentrated under the reduced pressure by a minor amount, and the remaining organic solvent was removed by distillation. The residue was adjusted to pH 3.5 by the addition of 2 N hydrochloric acid under ice cooling. The resultant precipitate was washed with a minor amount of cold water, and then dried under the reduced pressure to give 1.407 g of imidazo[5,1-b]thiazole-7-carboxylic acid.
Name
ethylmagnesium bromide THF
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.41 g
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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